molecular formula C22H13ClF3NO6S B1254992 N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide

N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1254992
M. Wt: 511.9 g/mol
InChI Key: IKLZZXGYISJRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide is a member of flavones.

Scientific Research Applications

Structural and Molecular Insights

The compound "N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide" shares structural similarities with various benzenesulfonamide derivatives. These derivatives are recognized for their extensive hydrogen bonding patterns, contributing to their molecular stability. For instance, the carbamoylsulfonamide derivatives exhibit notable hydrogen bonding through their N and O atoms, forming robust polymeric chains. This characteristic is pivotal for their medicinal applications (Siddiqui et al., 2008).

Bioactivities and Therapeutic Potential

The compound's framework resonates with several benzenesulfonamide derivatives that have been synthesized and evaluated for their therapeutic potential. One such derivative demonstrated significant cytotoxic activity against various cancer cell lines, suggesting potential as an antiproliferative agent (Motavallizadeh et al., 2014). Additionally, the sulfonamide group in related compounds has been involved in the formation of supramolecular chains, stabilized by intricate hydrogen bonding, indicating a structural basis for bioactivity (Asiri et al., 2012).

Synthetic Advancements and Molecular Interactions

The compound's structure aligns with the trend of developing novel benzenesulfonamide derivatives through innovative synthetic methods. These methods have led to compounds with potential bioactivities, including anti-hyperalgesic and anti-edematogenic effects, without causing locomotive disorders, comparable to existing therapeutic agents like Celecoxib (Lobo et al., 2015). Furthermore, the crystal packing of similar compounds is mainly determined by intermolecular C-H...O and C-H...π interactions, highlighting the significance of molecular interactions in dictating the structural and potentially functional attributes of these compounds (Bats et al., 2001).

properties

Molecular Formula

C22H13ClF3NO6S

Molecular Weight

511.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-5-hydroxy-4-oxochromen-8-yl]-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C22H13ClF3NO6S/c23-13-6-2-1-5-12(13)18-11-16(29)20-15(28)10-9-14(21(20)32-18)27-34(30,31)19-8-4-3-7-17(19)33-22(24,25)26/h1-11,27-28H

InChI Key

IKLZZXGYISJRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC(=C3O2)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide
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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide
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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide
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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide
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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 6
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N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide

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